molecular formula C23H19N3O4S2 B2409570 N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-41-4

N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2409570
CAS RN: 922130-41-4
M. Wt: 465.54
InChI Key: CUXAAGWVSXNKLM-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as PSB-16333, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Labeling

The compound has been utilized in the synthesis of labeled compounds. For instance, Xu and Trudell (2005) described the synthesis of a related compound, N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, through amidation, yielding a product with potential for radio-labeling applications (Xu & Trudell, 2005).

Antimicrobial Activity

A series of derivatives have demonstrated significant antimicrobial activity. Liao et al. (2017) synthesized compounds showing promising results against plant fungi and bacteria, with some derivatives exhibiting superior antibacterial activity compared to commercial agents (Liao et al., 2017). Similarly, Saravanan et al. (2010) found that novel thiazole derivatives showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Anticonvulsant Activity

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, with some showing protection against picrotoxin-induced convulsion, suggesting potential anticonvulsant applications (Farag et al., 2012).

Cancer Research

The derivatives of this compound have been investigated for anticancer activity. Evren et al. (2019) studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity, with some derivatives showing high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with some compounds exhibiting good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c27-22(24-17-11-13-20(14-12-17)30-19-7-3-1-4-8-19)15-18-16-31-23(25-18)26-32(28,29)21-9-5-2-6-10-21/h1-14,16H,15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXAAGWVSXNKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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